![molecular formula C24H18N2 B1662088 N,9-diphenyl-9H-carbazol-3-amine CAS No. 894791-43-6](/img/structure/B1662088.png)
N,9-diphenyl-9H-carbazol-3-amine
Overview
Description
N,9-diphenyl-9H-carbazol-3-amine: is an organic compound with the molecular formula C24H18N2 . It is a derivative of carbazole, a heterocyclic aromatic compound. This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
N,9-Diphenyl-9H-carbazol-3-amine is a complex organic compound that is primarily used in the field of materials science . The primary targets of this compound are organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic solar cells .
Mode of Action
The compound interacts with its targets by contributing to the electronic properties of the devices. It is known for its high electron mobility and other beneficial electronic characteristics . These properties make it a valuable component in the manufacture of organic electronic devices.
Biochemical Pathways
As an organic semiconductor, this compound plays a crucial role in the electron transport pathway in organic electronic devices. It helps facilitate the movement of electrons, thereby enhancing the efficiency and stability of these devices .
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of this compound, we can discuss its physical and chemical properties. The compound has a molecular weight of 334.41 , a melting point of 160 °C , and a predicted boiling point of 553.1±32.0 °C . Its density is predicted to be 1.14±0.1 g/cm3 . These properties can influence its behavior in different environments and applications.
Result of Action
The use of this compound in organic electronic devices can result in improved device performance. Specifically, it can lead to higher efficiency and stability in OLEDs and organic solar cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, temperature can affect its physical state and, consequently, its performance in electronic devices. Furthermore, the compound’s stability and efficacy can be influenced by factors such as humidity and light exposure. Therefore, proper storage and handling conditions are crucial for maintaining its optimal performance .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,9-diphenyl-9H-carbazol-3-amine typically involves the reaction of carbazole with aniline derivatives under specific conditions. One common method includes the use of palladium-catalyzed amination reactions. The reaction conditions often involve:
Catalyst: Palladium acetate
Ligand: Triphenylphosphine
Solvent: Toluene or dimethylformamide
Base: Potassium carbonate
Temperature: 100-120°C
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar catalytic systems. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: N,9-diphenyl-9H-carbazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carbazole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, often using reagents like bromine or chlorine under controlled conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium
Reduction: Hydrogen gas with palladium on carbon catalyst
Substitution: Bromine in acetic acid
Major Products:
Oxidation: Carbazole-3,6-dione derivatives
Reduction: N-phenylcarbazole derivatives
Substitution: Halogenated carbazole derivatives
Scientific Research Applications
Chemistry
N,9-diphenyl-9H-carbazol-3-amine serves as a building block in synthesizing more complex organic molecules and polymers. It is utilized in reactions that enhance the properties of other compounds, particularly in developing new materials with specific electronic characteristics.
Biology
The compound is investigated for its fluorescent properties , making it suitable as a fluorescent probe in biological imaging. Its ability to emit light upon excitation allows researchers to visualize biological processes at the cellular level.
Medicine
Research has highlighted its potential in drug development, particularly for anticancer and antimicrobial therapies. Studies indicate that derivatives of this compound exhibit significant biological activity against various cancer cell lines and bacterial strains.
Application Area | Specific Use | Notable Findings |
---|---|---|
Chemistry | Building block for organic synthesis | Enhances charge transport properties |
Biology | Fluorescent probe | Effective in cellular imaging |
Medicine | Anticancer and antimicrobial agent | Exhibits cytotoxicity against cancer cell lines |
Industry
In the realm of electronics, this compound is crucial for the production of organic light-emitting diodes (OLEDs) and other electronic materials due to its excellent charge transport properties. Its incorporation into OLEDs has been linked to improved efficiency and stability.
Chemical Properties and Mechanism of Action
The compound's mechanism of action primarily revolves around its role as an organic semiconductor . It facilitates electron transport in devices such as OLEDs and organic solar cells, resulting in enhanced performance metrics:
- High Electron Mobility : This characteristic allows for efficient charge transport.
- Stability : The structural integrity of the compound under operational conditions contributes to the longevity of devices.
Case Studies
Several studies have explored the therapeutic potential and applications of this compound:
- Neuroprotective Effects : Research indicates that certain carbazole derivatives can inhibit acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's.
- Antimicrobial Activity : A study reported significant antibacterial activity against strains like Bacillus subtilis and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were documented as follows:
Compound | MIC (µg/ml) | Bacterial Strain |
---|---|---|
3-cyano-9H-carbazole | 31.25 | Bacillus subtilis |
3-iodo-9H-carbazole | 62.5 | Escherichia coli |
Comparison with Similar Compounds
- N-phenylcarbazole
- 9-phenylcarbazole
- 3,6-diphenylcarbazole
Comparison: N,9-diphenyl-9H-carbazol-3-amine is unique due to its specific substitution pattern, which imparts distinct electronic and photophysical properties. Compared to similar compounds, it offers better performance in applications like OLEDs and biological imaging due to its enhanced stability and charge-transport characteristics.
Biological Activity
N,9-Diphenyl-9H-carbazol-3-amine is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anti-cancer, anti-inflammatory, and antimicrobial properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its carbazole backbone, which is known for its electronic properties that contribute to its biological activity. The chemical formula is .
1. Anticancer Activity
Research has demonstrated that carbazole derivatives exhibit potent anticancer properties. For instance, a study by Liu et al. (2020) explored the structure-activity relationship of N-substituted carbazole sulfonamide derivatives, revealing that certain modifications can enhance cytotoxic effects against various cancer cell lines. The study highlighted that specific derivatives showed significant inhibition of cell proliferation in MTT assays.
Compound | IC50 (µM) | Cancer Cell Line |
---|---|---|
N-(9-Ethyl-9H-carbazole-3-yl)-2-(phenoxy)acetamide | 34 | NIH/3T3 |
N-substituted carbazole sulfonamides | Varies | A549, HeLa |
2. Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been evaluated through various synthesized derivatives. Muniyappan et al. (2016) synthesized novel 4-hydroxycarbazole derivatives and assessed their anti-inflammatory activity in vitro. Some compounds demonstrated notable inhibition of pro-inflammatory cytokines.
Compound | Inhibition (%) | Concentration (µM) |
---|---|---|
4-hydroxycarbazole derivative A | 65% | 10 |
4-hydroxycarbazole derivative B | 70% | 20 |
3. Antimicrobial Activity
Antimicrobial studies have shown that carbazole derivatives, including this compound, possess antibacterial properties against various strains. Dabrovolskas et al. (2020) reported that synthesized carbazole derivatives exhibited significant antibacterial activity against Bacillus subtilis and Escherichia coli.
Compound | Minimum Inhibitory Concentration (MIC) (µg/ml) | Bacterial Strain |
---|---|---|
3-cyano-9H-carbazole | 31.25 | Bacillus subtilis |
3-iodo-9H-carbazole | 62.5 | Escherichia coli |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Neuroprotective Effects : A study indicated that certain carbazole derivatives could inhibit acetylcholinesterase (AChE), suggesting potential use in treating Alzheimer's disease by preventing neurodegeneration.
- Cytotoxicity Assessment : Research involving MTT assays demonstrated varying levels of cytotoxicity across different cell lines, emphasizing the need for further investigation into the mechanism of action.
Properties
IUPAC Name |
N,9-diphenylcarbazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2/c1-3-9-18(10-4-1)25-19-15-16-24-22(17-19)21-13-7-8-14-23(21)26(24)20-11-5-2-6-12-20/h1-17,25H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZRDATNLTUIPAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC3=C(C=C2)N(C4=CC=CC=C43)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80733066 | |
Record name | N,9-Diphenyl-9H-carbazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80733066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
894791-43-6 | |
Record name | N,9-Diphenyl-9H-carbazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80733066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,9-Diphenyl-9H-carbazol-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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